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molecular formula C8H9IN2O B8502379 N'-(4-Iodophenyl)acetohydrazide

N'-(4-Iodophenyl)acetohydrazide

Cat. No. B8502379
M. Wt: 276.07 g/mol
InChI Key: IWJOYQYLGUEVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063061B2

Procedure details

A mixture of 10 g of 4-iodophenylhydrazine in 80 ml of acetic acid is refluxed for 5 hours. The reaction mixture is concentrated under vacuum, the residue is taken up with water, and the precipitate formed is filter-dried and washed with a propan-2-ol/PE (50/50; v/v) mixture. 9 g of the expected compound are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][NH2:9])=[CH:4][CH:3]=1.[C:10](O)(=[O:12])[CH3:11]>>[I:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][NH:9][C:10](=[O:12])[CH3:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC1=CC=C(C=C1)NN
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the precipitate formed
CUSTOM
Type
CUSTOM
Details
is filter-dried
WASH
Type
WASH
Details
washed with a propan-2-ol/PE (50/50; v/v) mixture

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)NNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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